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Abstract
Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest as

a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its role as a modulator of the

PI3K/Akt signaling pathway and an inducer of apoptosis has positioned it as a promising

therapeutic candidate for a range of fibrotic diseases and cancers. This technical guide

provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of

action of Disitertide diammonium. Detailed experimental protocols, quantitative data

summaries, and visual representations of its signaling pathways are presented to facilitate

further research and development.

Introduction
Disitertide is a 14-amino acid peptide derived from the sequence of the human TGF-β type III

receptor (betaglycan), specifically corresponding to amino acids 731-744.[1][2] Its discovery

was rooted in the strategy of developing peptide-based inhibitors that mimic receptor binding

domains to block ligand-receptor interactions. Disitertide acts by directly interfering with the

binding of TGF-β1 to its receptor, thereby inhibiting the downstream signaling cascades that

promote fibrosis and cell proliferation.[3][4][5] Furthermore, it has been shown to independently
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inhibit the PI3K/Akt pathway and induce apoptosis in various cell types.[3][4][5][6] The

diammonium salt form of Disitertide is often utilized for improved solubility and formulation.

Physicochemical Properties
Property Value Reference

Peptide Sequence
Thr-Ser-Leu-Asp-Ala-Ser-Ile-

Ile-Trp-Ala-Met-Met-Gln-Asn
[1]

Short Sequence TSLDASIIWAMMQN [6]

Molecular Formula C₆₈H₁₀₉N₁₇O₂₂S₂ [6]

Molecular Weight 1580.82 g/mol [1][6]

Form Powder or Lyophilized powder [1]

Appearance White to off-white [1]

Storage Desiccated at -10 to -25°C [1]

Synthesis of Disitertide Diammonium
Disitertide is synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.[4] The following protocol is a generalized procedure

based on standard SPPS methodologies.

Materials
Rink Amide resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Diisopropylethylamine (DIEA)
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Ammonium hydroxide solution

Ether

Synthesis Protocol
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Activate the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) by dissolving it with

HBTU and DIEA in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino

acid in the sequence (Gln(Trt), Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu,

Ser(tBu), Thr(tBu)).

Cleavage and Deprotection:

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
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Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w)

for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting

groups.

Peptide Precipitation and Purification:

Filter the resin and precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, wash with ether, and air-dry.

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Diammonium Salt Formation:

Dissolve the purified peptide in a minimal amount of water.

Adjust the pH to approximately 9.0-9.5 with a dilute ammonium hydroxide solution.

Lyophilize the solution to obtain Disitertide diammonium as a white powder.

Mechanism of Action
Disitertide exerts its biological effects through a dual mechanism: inhibition of the TGF-β1

signaling pathway and modulation of the PI3K/Akt pathway, ultimately leading to apoptosis in

target cells.

Inhibition of TGF-β1 Signaling
Disitertide competitively inhibits the binding of TGF-β1 to its type III receptor (betaglycan),

preventing the formation of the active receptor complex with the type I and type II receptors.

This blockade inhibits the phosphorylation and activation of downstream Smad proteins

(Smad2/3), which are key mediators of TGF-β1 signaling.
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Diagram 1: Disitertide Inhibition of the TGF-β/Smad Signaling Pathway.

Inhibition of PI3K/Akt Signaling and Induction of
Apoptosis
Disitertide has also been identified as an inhibitor of the PI3K/Akt signaling pathway.[3][4][5] By

suppressing the levels of PI3K and phosphorylated Akt (p-Akt), Disitertide disrupts a key cell

survival pathway. This inhibition, coupled with the induction of the pro-apoptotic protein Bax,

leads to the activation of the intrinsic apoptotic cascade.[3][5]
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Diagram 2: Disitertide's Role in PI3K/Akt Inhibition and Apoptosis Induction.

Experimental Protocols
Western Blot for PI3K and p-Akt
This protocol outlines the general steps for assessing the effect of Disitertide on PI3K and p-Akt

protein expression.

Cell Culture and Treatment: Plate cells (e.g., MC3T3-E1) and allow them to adhere. Treat

cells with Disitertide (e.g., 100 µg/mL) for a specified time (e.g., 4 hours).[5]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against PI3K, p-Akt (Ser473), total Akt, and a loading

control (e.g., GAPDH) overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.

Cell Treatment: Treat cells with various concentrations of Disitertide (e.g., 10-200 µg/mL) for

a predetermined duration.[3][5]

Cell Harvesting: Collect both adherent and floating cells.

Staining:

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.

Viable cells: Annexin V-negative, PI-negative.

Early apoptotic cells: Annexin V-positive, PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Disitertide.

Table 1: In Vitro Efficacy of Disitertide
Cell Line Assay Concentration Effect Reference

MC3T3-E1 Western Blot 100 µg/mL

Suppressed

PI3K and p-Akt

expression;

Induced Bax

expression

[3][5]

A172, U-87 MG

(GBM)

Proliferation/Apo

ptosis
10-200 µg/mL

Affected

proliferation and

induced

apoptosis/anoikis

[3][5]

Gastric Cancer

(GC) cells
Gene Expression Not specified

Abrogated

MACC1-AS1

expression

[3][5]

LINC00941-

overexpressing

cells

mRNA/Protein

Levels
10 µM

Increased ZO-1

and E-cadherin

levels

[3]

Table 2: In Vivo Efficacy of Disitertide
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Animal
Model

Condition
Administrat
ion

Dosage Outcome Reference

Nude Mice

Human

Hypertrophic

Scars

Topical
300 µg/mL in

Lipogel

Promoted

scar

maturation

and improved

morphology;

83.3%

successful

shedding of

xenografts

[3][5]

Conclusion
Disitertide diammonium is a well-characterized peptide with a dual mechanism of action that

makes it a compelling candidate for therapeutic development. Its ability to inhibit both the pro-

fibrotic TGF-β1 pathway and the pro-survival PI3K/Akt pathway underscores its potential in

treating complex diseases like fibrosis and cancer. The detailed synthesis and experimental

protocols provided in this guide are intended to serve as a valuable resource for researchers in

the field, facilitating further investigation and optimization of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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